4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
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Overview
Description
4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a fluorine atom, a pyrazole ring, and a cyclohexyl group attached to a benzamide core
Mechanism of Action
Target of Action
Similar compounds have been reported to target succinate dehydrogenase (sdh), an enzyme involved in the citric acid cycle .
Mode of Action
It is suggested that the compound may interact with its target through hydrogen bonding and pi-pi interactions . These interactions could potentially alter the function of the target, leading to changes in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents such as potassium fluoride or silver fluoride.
Cyclohexyl group attachment: The cyclohexyl group can be introduced through a Grignard reaction or a similar organometallic coupling reaction.
Benzamide formation: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride or a similar benzoylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Potassium fluoride, silver fluoride, and halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide: Similar structure with a chlorine atom instead of fluorine.
4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide: Similar structure with a methyl group instead of fluorine.
4-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. These features distinguish it from its analogs and make it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-(4-pyrazol-1-ylcyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-13-4-2-12(3-5-13)16(21)19-14-6-8-15(9-7-14)20-11-1-10-18-20/h1-5,10-11,14-15H,6-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKPRLQDLGLIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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